3-Fluoro-N,N-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
CAS No.: 1351502-31-2
Cat. No.: VC0059060
Molecular Formula: C15H21BFNO3
Molecular Weight: 293.145
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1351502-31-2 |
|---|---|
| Molecular Formula | C15H21BFNO3 |
| Molecular Weight | 293.145 |
| IUPAC Name | 3-fluoro-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
| Standard InChI | InChI=1S/C15H21BFNO3/c1-14(2)15(3,4)21-16(20-14)11-8-7-10(9-12(11)17)13(19)18(5)6/h7-9H,1-6H3 |
| Standard InChI Key | TVDRDQQOJQYLNL-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)N(C)C)F |
Introduction
Chemical Structure and Identification
Molecular Characteristics
3-Fluoro-N,N-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide represents a complex organoboron compound with several notable structural features. The molecule contains a benzene ring substituted with three functional groups: a fluorine atom at position 3, a tetramethyl-1,3,2-dioxaborolan-2-yl group (commonly known as a boronic acid pinacol ester or Bpin group) at position 4, and a dimethylamide group extending from position 1. This strategic arrangement of substituents creates a multifunctional molecule with specific electronic and steric properties that make it particularly valuable for synthetic applications .
Chemical Identifiers
The compound is uniquely identified through various chemical registry systems and nomenclature approaches, as detailed in the table below:
| Parameter | Value |
|---|---|
| CAS Number | 1351502-31-2 |
| Molecular Formula | C15H21BFNO3 |
| Molecular Weight | 293.145 g/mol |
| IUPAC Name | 3-fluoro-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
| Standard InChI | InChI=1S/C15H21BFNO3/c1-14(2)15(3,4)21-16(20-14)11-8-7-10(9-12(11)17)13(19)18(5)6/h7-9H,1-6H3 |
| Standard InChIKey | TVDRDQQOJQYLNL-UHFFFAOYSA-N |
| PubChem CID | 70649662 |
These identifiers provide unambiguous reference points for researchers to access and communicate about this compound across different chemical databases and literature sources .
Physicochemical Properties
Understanding the physical and chemical properties of 3-Fluoro-N,N-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is essential for predicting its behavior in various reaction conditions and applications. Key properties include:
| Property | Value |
|---|---|
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 2 |
| Exact Mass | 293.1598519 Da |
| Physical State | Solid (at standard conditions) |
The absence of hydrogen bond donors coupled with the presence of four hydrogen bond acceptors influences the compound's solubility profile and intermolecular interactions. The limited number of rotatable bonds (2) suggests a relatively rigid structure with constrained conformational flexibility .
Synthesis Methods
Common Synthetic Approaches
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The primary application of 3-Fluoro-N,N-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide lies in its use as a specialized reagent for Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed transformation enables the formation of carbon-carbon bonds between the boronic ester-substituted position and various aryl or vinyl halides. The reaction proceeds under relatively mild conditions, exhibits broad functional group tolerance, and produces predictable regiochemical outcomes.
The strategic positioning of the boronic ester group at the 4-position relative to the fluorine and dimethylamide substituents creates a specific electronic environment that influences reactivity and selectivity in these coupling reactions. This makes the compound particularly valuable for constructing complex molecular architectures with precise substitution patterns.
Pharmaceutical Synthesis
In pharmaceutical research and development, 3-Fluoro-N,N-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide serves as an important building block for constructing drug candidates and intermediates. The fluorine atom introduces specific electronic properties that can enhance metabolic stability, bioavailability, and binding affinity in drug molecules. Meanwhile, the dimethylamide functionality provides hydrogen bond acceptor capabilities that may influence pharmacokinetic properties and target interactions.
The ability to engage in selective carbon-carbon bond formation through the boronic ester group allows medicinal chemists to efficiently construct diverse molecular libraries and perform late-stage functionalization of complex scaffolds. This versatility is particularly valuable in structure-activity relationship (SAR) studies and lead optimization processes.
Materials Science Applications
Beyond pharmaceutical applications, this compound can contribute to the synthesis of advanced materials with unique electronic or optical properties. The presence of the fluorine atom introduces polarity and potential for specific intermolecular interactions, while the ability to form new carbon-carbon bonds through the boronic ester enables the construction of extended conjugated systems and functional polymers.
Mechanism of Action in Suzuki-Miyaura Coupling
Reaction Pathway
When 3-Fluoro-N,N-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide participates in Suzuki-Miyaura coupling reactions, it follows a characteristic catalytic cycle involving several discrete steps:
-
Oxidative addition of the aryl/vinyl halide partner to a Pd(0) catalyst
-
Transmetallation involving the boronic ester group, facilitated by base activation
-
Reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst
This reaction sequence enables the efficient construction of biaryl or arylvinyl systems with retention of the fluorine and dimethylamide functionalities, which can impart specific properties to the final products.
Electronic Considerations
The electronic properties of 3-Fluoro-N,N-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide significantly influence its reactivity in cross-coupling processes. The meta-positioned fluorine atom exhibits an electron-withdrawing effect through induction, which can modulate the electronic density at the carbon-boron bond. Similarly, the para-positioned dimethylamide group contributes electron density through resonance effects. This electronic interplay creates a unique reactivity profile that differs from non-fluorinated analogs or those with alternative substitution patterns.
Structural Comparison with Similar Compounds
Positional Isomers
A notable structural analog of 3-Fluoro-N,N-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is its positional isomer, 3-Fluoro-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide. While these compounds share identical molecular formulas (C15H21BFNO3) and many physical properties, they differ in the position of the boronic ester group relative to the other substituents .
In the 5-substituted isomer, the boronic ester occupies a meta position relative to the amide functionality, whereas in the 4-substituted target compound, it occupies a para position. This difference in substitution pattern creates distinct electronic environments that influence reactivity patterns, particularly in cross-coupling reactions .
| Feature | 4-substituted compound | 5-substituted compound |
|---|---|---|
| PubChem CID | 70649662 | 90017739 |
| InChIKey | TVDRDQQOJQYLNL-UHFFFAOYSA-N | CKUZGQNKJHSFJF-UHFFFAOYSA-N |
| CAS Number | 1351502-31-2 | 1509931-99-0 |
| Position of boronic ester | Para to amide | Meta to amide |
| Electronic effects | Direct conjugation with amide | Less conjugation with amide |
This positional difference significantly impacts the electronic distribution within the molecule, potentially altering reactivity patterns, selectivity in coupling reactions, and properties of the resulting products .
Electronic and Steric Implications
The unique arrangement of substituents in 3-Fluoro-N,N-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide creates specific electronic and steric effects that distinguish it from similar compounds. The fluorine atom introduces a strong electron-withdrawing influence through inductive effects, while maintaining a relatively small steric profile. This electronic perturbation affects the reactivity of the boronic ester group, potentially enhancing its Lewis acidity and facilitating the transmetallation step in Suzuki-Miyaura couplings.
The para-relationship between the dimethylamide and boronic ester groups establishes an extended conjugation pathway that influences the electronic distribution throughout the aromatic system. This electronic arrangement differs from other substitution patterns and contributes to the compound's distinctive reactivity profile in various synthetic applications.
Research Applications and Future Directions
Current Research Focus
Current research involving 3-Fluoro-N,N-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide primarily centers on its application as a building block in complex molecule synthesis. The compound's value in research is evident from its inclusion in chemical catalogs and databases focused on synthetic reagents for pharmaceutical and materials research .
The presence of the fluorine atom makes this compound particularly relevant for medicinal chemistry applications, as fluorinated organic molecules play an increasingly important role in drug discovery. Fluorine substitution can enhance metabolic stability, membrane permeability, and binding affinity to biological targets, making fluorinated building blocks like this compound highly sought after in pharmaceutical research.
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